molecular formula C13H17NO3S B5622687 4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine

4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine

Cat. No. B5622687
M. Wt: 267.35 g/mol
InChI Key: KMRLQCOXWDSZOZ-UHFFFAOYSA-N
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Description

4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine is a compound involved in the synthesis of various heterocyclic compounds. It is utilized in creating molecules with potential applications in materials science, pharmaceuticals, and organic chemistry due to its unique structural features and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves cross recyclization processes. For instance, the cross recyclization of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with morpholine derivatives leads to the formation of a variety of heterocyclic compounds, demonstrating the versatility of morpholine in synthesizing complex molecules (Dyachenko & Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of similar synthesized compounds has been confirmed through techniques like X-ray analysis, showcasing the ability to determine precise molecular configurations and the significance of morpholine derivatives in structural chemistry.

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, leading to the synthesis of novel compounds. For example, the interaction with hydrazine hydrate results in recyclization products that highlight the chemical versatility of morpholine-based structures (Chumachenko, Shablykin, & Brovarets, 2015).

Mechanism of Action

While the specific mechanism of action for “4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine” is not provided, Terazosin, a related compound, is known to act as an alpha-1 adrenergic antagonist. It blocks adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate .

properties

IUPAC Name

morpholin-4-yl-[5-(oxolan-2-yl)thiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c15-13(14-5-8-16-9-6-14)12-4-3-11(18-12)10-2-1-7-17-10/h3-4,10H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRLQCOXWDSZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(S2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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